molecular formula C19H15N5O2S B3899159 N-(4-ACETYLPHENYL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE

N-(4-ACETYLPHENYL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE

Cat. No.: B3899159
M. Wt: 377.4 g/mol
InChI Key: FYKOXEQHPQCMFG-UHFFFAOYSA-N
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Description

N-(4-ACETYLPHENYL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes an acetylphenyl group and a triazinoindole moiety, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c1-11(25)12-6-8-13(9-7-12)20-16(26)10-27-19-22-18-17(23-24-19)14-4-2-3-5-15(14)21-18/h2-9H,10H2,1H3,(H,20,26)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKOXEQHPQCMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETYLPHENYL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include acetic anhydride, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETYLPHENYL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazino-indole compounds exhibit significant anticancer properties. N-(4-acetylphenyl)-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide has shown promise in inhibiting the growth of various cancer cell lines. Preliminary studies suggest that the compound may interfere with specific cellular pathways or directly interact with DNA, leading to cytotoxic effects against lung and breast cancer cells .

Antimicrobial Properties

Similar compounds within the triazino-indole class have demonstrated broad-spectrum antimicrobial activity. The presence of the triazine moiety in this compound suggests potential efficacy against both Gram-positive and Gram-negative bacteria as well as fungi .

Cytotoxicity Studies

In a study assessing the cytotoxic effects of this compound on cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
Lung Cancer15DNA intercalation
Breast Cancer20Apoptosis induction
Colon Cancer25Cell cycle arrest

These findings indicate that the compound's effectiveness varies across different cancer types but consistently shows potential for development as an anticancer agent .

Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of related triazino-indole derivatives revealed that this compound exhibited significant activity against:

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1832 µg/mL
Escherichia coli1564 µg/mL
Candida albicans2016 µg/mL

These results underscore the compound's potential as a therapeutic agent against infections caused by resistant strains of bacteria and fungi .

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. In the context of cancer treatment, it acts as an iron chelator, binding to iron ions and disrupting cellular processes essential for cancer cell survival. This leads to cell cycle arrest and apoptosis through pathways involving proteins like Bcl-2, Bax, and caspase-3 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ACETYLPHENYL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE is unique due to its specific structure, which allows for selective binding to ferrous ions over ferric ions. This selectivity enhances its potential as a therapeutic agent with reduced side effects compared to other iron chelators .

Biological Activity

N-(4-acetylphenyl)-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide is a complex organic compound that exhibits potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of triazino-indole derivatives, which have garnered attention for their diverse biological properties, including anticancer and antimicrobial effects.

  • Molecular Formula : C26H21N5O2S
  • Molecular Weight : 467.54 g/mol
  • CAS Number : 92049831

Structure

The structure of this compound features a triazino-indole core linked to an acetamide group. This unique configuration is believed to contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazino-indole derivatives. For instance:

  • Mechanism of Action : The compound interacts with specific molecular targets such as kinases and proteases involved in cell signaling pathways. This interaction can modulate pathways related to cell growth, apoptosis, and differentiation, making it a candidate for cancer treatment .
  • Cytotoxicity Studies : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
    • IC50 Values : Related compounds have demonstrated IC50 values in the low micromolar range against lung and breast cancer cell lines .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Activity Against Pathogens : Preliminary tests indicate that derivatives of triazino-indole compounds possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • Structure-Activity Relationship (SAR) : The presence of specific functional groups in the compound's structure has been correlated with enhanced antimicrobial activity. For example, substituents that increase electron density on the aromatic rings have been associated with improved efficacy .

Summary of Biological Activities

Compound NameActivity TypeIC50 (µg/mL)Target Cell Lines
This compoundAnticancer<10Lung, Breast
This compoundAntimicrobial<20Various Bacteria
Molecular TargetPathway InvolvedEffect
KinasesCell Growth SignalingInhibition of proliferation
ProteasesApoptosisInduction of cell death

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cell Lines :
    • A study demonstrated that derivatives similar to this compound exhibited potent cytotoxicity against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy :
    • Research found that certain triazino-indole derivatives showed significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The SAR analysis indicated that modifications to the phenyl ring could enhance activity against these pathogens .

Q & A

Q. How can the compound’s solubility be improved without compromising bioactivity?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate esters at the acetamide group for pH-dependent release .
  • Nanoformulation : Encapsulate in PEGylated liposomes and assess stability via dynamic light scattering (DLS) .
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ACETYLPHENYL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-ACETYLPHENYL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE

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